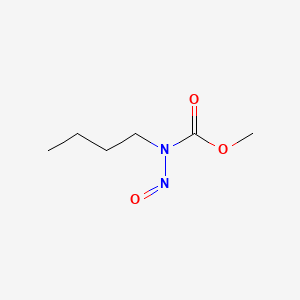

Methyl butylnitrosocarbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl N-butyl-N-nitrosocarbamate |

InChI |

InChI=1S/C6H12N2O3/c1-3-4-5-8(7-10)6(9)11-2/h3-5H2,1-2H3 |

InChI Key |

IYZOAESALFCOKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C(=O)OC)N=O |

Origin of Product |

United States |

Biotransformation and Metabolic Activation Pathways of Methyl Butylnitrosocarbamate

Enzymatic Systems in Methyl butylnitrosocarbamate Biotransformation

The biotransformation of this compound is catalyzed by a range of enzymatic and non-enzymatic systems. These systems are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. openaccessjournals.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase polarity. openaccessjournals.comnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism, accounting for the oxidation of approximately 75% of drugs and a vast number of xenobiotics. mdpi.comwikilectures.eu These heme-containing proteins are primarily located in the endoplasmic reticulum of liver cells and are crucial for the metabolic activation of many procarcinogens. nih.govmdpi.comnih.gov The activation process involves the oxidation of the procarcinogen to form electrophilic reactive intermediates that can bind to cellular macromolecules like DNA. nih.gov

CYP enzymes catalyze a variety of oxidation reactions, including N-oxidation and the insertion of oxygen atoms into C-H and N-H bonds. ijpras.commdpi.com In the case of nitrogen-derived nitrosamines, a class to which this compound belongs, CYP-mediated oxidation is a key activation step. ijpras.com While numerous CYP isoforms exist, the CYP1, CYP2, and CYP3 families are most prominent in xenobiotic metabolism. mdpi.com The specific isoforms involved in this compound metabolism would likely include those known to metabolize similar small molecule nitrosamines. The metabolic reaction involves the CYP enzyme, a substrate (RH), and molecular oxygen, ultimately introducing an oxygen atom into the substrate. ijpras.com

Table 1: Key Cytochrome P450 Families in Xenobiotic Metabolism

| CYP Family | General Function in Metabolism |

| CYP1 | Involved in the metabolism of polycyclic aromatic hydrocarbons and some drugs. mdpi.com |

| CYP2 | A large family responsible for metabolizing a wide array of drugs and carcinogens, including isoforms like CYP2A6, CYP2D6, and CYP2E1. nih.govnih.gov |

| CYP3 | Includes CYP3A4, one of the most abundant and important enzymes in human drug metabolism. nih.govwikilectures.eu |

Beyond the critical role of Cytochrome P450, other enzymatic and non-enzymatic pathways contribute to the biotransformation of this compound.

Enzymatic Pathways: Phase I reactions can also include hydrolysis. Esterase enzymes, for example, can cleave ester linkages, which may be a relevant pathway for nitrosocarbamates. openaccessjournals.com Following Phase I activation, Phase II conjugation enzymes act to detoxify the metabolites by making them more water-soluble for excretion. openaccessjournals.com Key Phase II enzymes include:

UDP-Glucuronosyltransferases (UGTs): Catalyze the attachment of glucuronic acid to the metabolite. openaccessjournals.comwikilectures.eu

Sulfotransferases (SULTs): Transfer a sulfonate group to the metabolite. openaccessjournals.comwikilectures.eu

Glutathione (B108866) S-Transferases (GSTs): Catalyze the conjugation of the metabolite with glutathione, a critical pathway for detoxifying electrophilic intermediates. openaccessjournals.comwikilectures.eunih.gov

N-Acetyltransferases (NATs): Transfer an acetyl group to the metabolite. openaccessjournals.com

Non-Enzymatic Pathways: Non-enzymatic reactions can also occur, particularly with highly reactive intermediates generated during Phase I metabolism. nih.gov These spontaneous reactions often involve the interaction of electrophilic metabolites with nucleophilic cellular components. nih.gov For instance, an unstable intermediate might react non-enzymatically with glutathione or other cellular nucleophiles.

Table 2: Summary of Non-CYP450 Biotransformation Pathways

| Phase | Pathway/Enzyme | Function |

| Phase I | Esterases | Hydrolysis of ester functional groups. openaccessjournals.com |

| Phase II | UGTs, SULTs, GSTs, NATs | Conjugation with endogenous molecules to increase water solubility and facilitate excretion. openaccessjournals.comwikilectures.eu |

| Non-Enzymatic | Spontaneous Reaction | Adduction of reactive intermediates to cellular nucleophiles like glutathione. nih.gov |

Formation of Electrophilic Intermediates from this compound

A critical consequence of the metabolic activation of compounds like this compound is the formation of electrophilic intermediates. nih.gov An electrophile is a reactive species that is attracted to electron-rich centers in other molecules. The generation of an electrophile is the first step in electrophilic substitution reactions. byjus.com

The metabolic process, often initiated by CYP450 enzymes, transforms the parent compound into an unstable intermediate. nih.govcsbsju.edu For nitrosamines and related compounds, enzymatic hydroxylation at the α-carbon (the carbon atom adjacent to the nitroso group) is a common activation pathway. This leads to the formation of an unstable α-hydroxy nitrosamine (B1359907), which can then spontaneously decompose. This decomposition can yield highly reactive electrophiles, such as a methyldiazonium ion or alkyl cations. nih.govlibretexts.org These potent electrophiles can then react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins, leading to the formation of adducts. nih.govnih.gov The formation of these adducts, particularly DNA adducts, is a key mechanism of carcinogenicity for many chemical carcinogens. The entire process of electrophilic aromatic substitution typically involves three steps: generation of the electrophile, attack on an aromatic system to form a carbocation intermediate (like an arenium ion), and finally, the removal of a proton to restore aromaticity. byjus.com

Metabolite Profiling Methodologies in Experimental Models

Identifying and quantifying the metabolites of this compound in experimental models is crucial for understanding its biotransformation pathways. Metabolite profiling, a key part of metabolomics, uses advanced analytical techniques to obtain a comprehensive overview of the small molecules present in a biological sample. nih.gov

The primary technology for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) . diva-portal.orgmit.edu This method first separates the various metabolites in a complex mixture using high-performance liquid chromatography (HPLC or uHPLC). The separated components then enter a mass spectrometer, which measures the mass-to-charge ratio of each molecule, allowing for their identification and quantification. diva-portal.orgpharmaron.com High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. diva-portal.org

Other relevant methodologies include:

Direct Analysis in Real-Time Mass Spectrometry (DART-MS): A high-throughput technique that allows for the rapid analysis of samples with minimal preparation, making it useful for screening studies. nih.gov

Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique used in conjunction with radiolabeled compounds (e.g., with Carbon-14). It can quantify metabolites at very low concentrations, making it ideal for human metabolism studies using microdosing. pharmaron.com

These studies are typically conducted in vitro using systems like liver microsomes or S9 fractions, or in vivo in animal models, with samples taken from plasma, urine, and feces. diva-portal.orgpharmaron.com

Table 3: Comparison of Metabolite Profiling Methodologies

| Methodology | Principle | Key Advantages | Typical Application |

| LC-MS/HR-MS | Chromatographic separation followed by mass analysis. mit.edu | High sensitivity, high resolution, suitable for complex mixtures, structural elucidation via fragmentation. diva-portal.orgmit.edu | Comprehensive metabolite identification and quantification in biological matrices. diva-portal.org |

| DART-MS | Ambient ionization for rapid, direct analysis. nih.gov | High throughput, minimal sample preparation. nih.gov | Rapid screening for presence of parent compound and major metabolites. |

| LC-AMS | LC separation followed by ultra-sensitive isotope ratio measurement. pharmaron.com | Extremely high sensitivity for radiolabeled compounds, quantitative. pharmaron.com | Human mass balance studies, profiling metabolites after microdosing. pharmaron.com |

Molecular Interactions and Adduct Formation by Methyl Butylnitrosocarbamate

DNA Alkylation and Adduct Characterization

The primary mechanism of action for carcinogenic N-nitroso compounds involves the alkylation of DNA. hesiglobal.orgresearchgate.net This process is initiated by the metabolic activation of the nitrosamine (B1359907), often through hydroxylation by cytochrome P450 enzymes, leading to the formation of unstable intermediates that decompose to yield reactive alkylating species. hesiglobal.orgnih.govmdpi.com These electrophiles then react with various nucleophilic centers in the DNA bases, forming DNA adducts. hesiglobal.orgwikipedia.org The formation of these adducts is a critical step in the initiation of carcinogenesis, as they can lead to miscoding during DNA replication and result in mutations if not repaired. wikipedia.orgresearchgate.net

Based on studies of related N-nitrosamines, it is highly probable that methyl butylnitrosocarbamate would lead to the formation of N-alkylated purine (B94841) and pyrimidine (B1678525) adducts. The N7 position of guanine (B1146940) is a primary target for many alkylating agents, resulting in the formation of 7-alkylguanine adducts. nih.govnih.gov For instance, N-nitrosomethyl-n-butylamine, a structural analog, has been shown to produce methylated guanine adducts. ca.gov The formation of N7-methylguanine (N7-MeG) is a common outcome of exposure to methylating agents. nih.gov While not directly mutagenic, N7-alkylguanine adducts can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic site, which is a mutagenic lesion. nih.govnih.gov

Alkylation can also occur at other nitrogen atoms in purines and pyrimidines. For example, N3-methyladenine and N3-methylcytosine are other potential N-alkyl adducts. wikipedia.orgresearchgate.net The formation of 1,N2-propanodeoxyguanosine (PdG) adducts has been observed with N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN), a related nitrosamine. auajournals.org

A significant consequence of exposure to N-nitroso compounds is the formation of O-alkylated adducts, which are considered to be highly mutagenic. wikipedia.org O6-methylguanine (O6-MeG) is a particularly critical lesion formed by methylating agents. wikipedia.orgresearchgate.net This adduct is known to mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. wikipedia.org The formation of O6-MeG has been documented for various N-nitroso compounds and is often correlated with their carcinogenic potential. researchgate.netnih.gov

Other O-alkylated adducts, such as O4-methylthymidine and O2-alkylated pyrimidines, can also be formed. hesiglobal.orgnih.gov For example, studies with a metabolite of the tobacco-specific nitrosamine NNK have demonstrated the formation of O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine. nih.gov The formation and persistence of these O-alkylated adducts in tissues are key factors in determining the carcinogenic outcome of exposure to N-nitroso compounds.

Table 1: Potential DNA Adducts Formed by this compound (Inferred from Related Compounds)

| Adduct Type | Specific Adduct Example | Potential Consequence |

| N-Alkyl Purine | N7-methylguanine (N7-MeG) | Depurination, apurinic site formation |

| N-Alkyl Purine | N3-methyladenine (N3-MeA) | Cytotoxic and mutagenic |

| O-Alkyl Purine | O6-methylguanine (O6-MeG) | Miscoding, G:C to A:T transitions |

| O-Alkyl Pyrimidine | O4-methylthymidine (O4-MeT) | Miscoding, mutagenic |

| O-Alkyl Pyrimidine | O2-butylthymidine | Miscoding, mutagenic |

This table is based on adducts formed by structurally similar N-nitroso compounds and represents potential adducts for this compound.

A variety of sensitive analytical techniques are available for the detection and quantification of DNA adducts. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying specific adducts. nih.gov This method allows for the separation of adducted nucleosides or bases from unmodified ones, followed by their precise mass measurement for identification and quantification.

Immunological methods, such as enzyme-linked immunosorbent assay (ELISA) and immunoslot blot analysis, utilize antibodies that specifically recognize certain DNA adducts. nih.gov These techniques can be highly sensitive for quantifying specific adducts, such as O6-methylguanine. researchgate.net

The 32P-postlabeling assay is another highly sensitive method that can be used to detect a wide range of DNA adducts, although it may not always provide structural identification without further analysis.

Table 2: Methodologies for DNA Adduct Analysis

| Methodology | Principle | Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of adducts by chromatography followed by mass-based detection and quantification. | High specificity and structural information. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Use of specific antibodies to detect and quantify adducts. | High sensitivity and throughput. |

| 32P-Postlabeling Assay | Enzymatic transfer of a radioactive phosphate (B84403) to adducted nucleotides. | High sensitivity for a broad range of adducts. |

Interaction with Other Biological Macromolecules (e.g., Proteins)

In addition to DNA, the reactive electrophilic metabolites of N-nitroso compounds can also react with other nucleophilic macromolecules in the cell, most notably proteins. aopwiki.orgcreative-proteomics.com Protein alkylation occurs when the alkyl group covalently binds to amino acid residues within the protein. aopwiki.org The specific amino acids targeted can vary, but cysteine, with its reactive sulfhydryl group, is a common site for alkylation. creative-proteomics.comnih.gov

The consequences of protein alkylation can be diverse, potentially leading to alterations in protein structure and function. aopwiki.org This could disrupt normal cellular processes, including enzyme activity, signal transduction, and cytoskeletal integrity. The study of protein adducts can also serve as a biomarker of exposure to alkylating agents.

Mass spectrometry-based proteomic approaches are instrumental in identifying and characterizing protein alkylation. creative-proteomics.com These methods can pinpoint the specific amino acid residues that have been modified and quantify the extent of adduction.

Cellular Responses to Methyl Butylnitrosocarbamate Induced Dna Damage

DNA Damage Recognition Mechanisms

The initial and critical step in the cellular response to DNA damage induced by methyl butylnitrosocarbamate is the recognition of the various DNA adducts formed. Alkylating agents, such as this compound, can methylate DNA at several positions on the nucleotide bases. nih.gov The primary adducts include N-alkylations and O-alkylations. nih.gov

The recognition of these lesions is carried out by specific proteins that patrol the genome. For instance, the MutS homolog (MSH) proteins, key components of the mismatch repair (MMR) system, can recognize some forms of alkylation damage. crownbio.com Additionally, specific DNA glycosylases, which are part of the base excision repair (BER) pathway, are responsible for identifying and binding to specific methylated bases. nih.govcreative-diagnostics.comwikipedia.org For example, alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), recognizes and initiates the repair of lesions like 3-methyladenine (B1666300). mdpi.comnih.gov

The structural distortion of the DNA helix caused by the adduct also plays a role in its recognition. While small methyl groups may not cause significant distortion, bulkier adducts can be recognized by the nucleotide excision repair (NER) machinery. nih.govczytelniamedyczna.pl The presence of these adducts signals the need for repair and initiates a cascade of downstream signaling events.

DNA Repair Pathway Modulation

Following the recognition of DNA damage, cells employ a variety of repair pathways to remove the adducts and restore the original DNA sequence. The choice of repair pathway is largely determined by the specific type of DNA lesion. nih.gov

Base Excision Repair (BER) Pathways

Base Excision Repair (BER) is a primary pathway for repairing small, non-helix-distorting base lesions, such as those produced by methylating agents. wikipedia.orgyoutube.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site. creative-diagnostics.comwikipedia.orgfrontiersin.org

For damage induced by this compound, the key glycosylase is often alkyladenine DNA glycosylase (AAG/MPG), which excises N-methylated purines like 3-methyladenine and 7-methylguanine (B141273). mdpi.comnih.gov Following base removal, an AP endonuclease, such as APE1, cleaves the phosphodiester backbone at the AP site. creative-diagnostics.com The repair is then completed by either a short-patch or long-patch sub-pathway, involving DNA polymerase and DNA ligase to fill the gap and seal the nick. wikipedia.orgfrontiersin.org

Table 1: Key Proteins in the Base Excision Repair Pathway for Alkylation Damage

| Protein Category | Specific Protein Example | Function in Repairing Methylation Damage |

| DNA Glycosylase | Alkyladenine DNA glycosylase (AAG/MPG) | Recognizes and removes N-methylated purines (e.g., 3-methyladenine, 7-methylguanine). mdpi.comnih.gov |

| AP Endonuclease | APE1 | Cleaves the DNA backbone at the abasic site created by the glycosylase. creative-diagnostics.com |

| DNA Polymerase | DNA Polymerase β (Pol β) | Fills the single-nucleotide gap in short-patch BER. frontiersin.org |

| DNA Ligase | DNA Ligase III | Seals the final nick in the DNA backbone. |

Direct Reversal Mechanisms (e.g., O6-Methylguanine-DNA Methyltransferase, AlkB Homologs)

Direct reversal repair is a highly efficient mechanism that removes alkyl groups from DNA bases without excising the base or breaking the phosphodiester backbone. oaepublish.comnih.gov This process is carried out by specialized enzymes.

O6-Methylguanine-DNA Methyltransferase (MGMT): This "suicide" enzyme plays a crucial role in repairing O6-methylguanine (O6-meG), a highly mutagenic and cytotoxic lesion. nih.govnih.govcaymanchem.com MGMT directly transfers the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. oaepublish.comnih.govcaymanchem.com This action restores the guanine base but irreversibly inactivates the MGMT protein, which is then targeted for degradation. oaepublish.comnih.gov The expression level of MGMT in cells is a critical determinant of their resistance to certain alkylating agents. nih.govgulhanemedj.org

AlkB Homologs (ALKBH): The AlkB family of proteins are dioxygenases that repair certain types of alkylation damage through oxidative demethylation. wikipedia.orgnih.gov In humans, there are nine homologs (ALKBH1-8 and FTO). wikipedia.orgnih.gov ALKBH2 and ALKBH3 are particularly important for DNA repair, with ALKBH2 showing a preference for double-stranded DNA and ALKBH3 for single-stranded DNA and RNA. wikipedia.org They can repair lesions such as 1-methyladenine (B1486985) and 3-methylcytosine. wikipedia.orgresearchgate.net

Mismatch Repair (MMR) System Responses

The Mismatch Repair (MMR) system primarily corrects errors made during DNA replication. nih.govnih.gov However, it also plays a role in the cellular response to DNA alkylation. If O6-methylguanine is not repaired by MGMT before DNA replication, it can mispair with thymine (B56734) instead of cytosine. nih.govcaymanchem.com The resulting O6-meG:T mismatch is recognized by the MMR system, specifically by the MutSα complex. nih.gov

Instead of directly repairing the lesion, the MMR system's attempt to "correct" the mismatch on the newly synthesized strand can lead to a futile cycle of excision and resynthesis. gulhanemedj.org This persistent signaling from an un-repaired lesion can ultimately trigger cell cycle arrest or apoptosis, contributing to the cytotoxic effects of the alkylating agent. nih.gov

Table 2: Overview of DNA Repair Pathways for Methylation Damage

| Repair Pathway | Primary Lesions Repaired | Key Proteins Involved | Mechanism of Action |

| Base Excision Repair (BER) | N3-methyladenine, N7-methylguanine | AAG/MPG, APE1, DNA Pol β, DNA Ligase III | Excision of the damaged base followed by replacement of a single nucleotide. creative-diagnostics.comwikipedia.org |

| Direct Reversal | O6-methylguanine, 1-methyladenine, 3-methylcytosine | O6-Methylguanine-DNA Methyltransferase (MGMT), AlkB Homologs (ALKBH2/3) | Direct removal of the alkyl group, restoring the original base. oaepublish.comnih.gov |

| Nucleotide Excision Repair (NER) | Bulky, helix-distorting adducts | Xeroderma pigmentosum (XP) proteins, DNA Polymerase, DNA Ligase | Excision of a short oligonucleotide containing the lesion, followed by resynthesis. czytelniamedyczna.pllibretexts.org |

| Mismatch Repair (MMR) | O6-meG:T mismatches | MutSα, MutLα | Recognizes mismatches, can lead to futile repair cycles and cell death if the original lesion persists. nih.govnih.gov |

Cell Cycle Checkpoint Activation

In response to DNA damage, cells activate complex signaling pathways known as cell cycle checkpoints. nih.govnih.gov These checkpoints are crucial for halting cell cycle progression to provide time for DNA repair before the damage is permanently fixed as a mutation during DNA replication (S phase) or segregated to daughter cells during mitosis (M phase). nih.govkhanacademy.org

The presence of DNA adducts and the single- and double-strand breaks that can arise during their repair are potent activators of checkpoint kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). researchgate.netmdpi.com These kinases phosphorylate a cascade of downstream targets, including the effector kinases Chk1 and Chk2. mdpi.com

Activation of these pathways can lead to arrest at the G1/S, intra-S, or G2/M phases of the cell cycle. researchgate.net For instance, the G2/M checkpoint is often activated to prevent cells with damaged DNA from entering mitosis. ijbs.com This arrest is typically mediated by the inhibition of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle. mdpi.com If the DNA damage is too extensive to be repaired, these checkpoint pathways can signal for the induction of apoptosis, or programmed cell death, to eliminate the compromised cell. nih.gov

Mechanisms of Genomic Instability Induction

The induction of genomic instability by this compound is a multifaceted process rooted in its nature as an N-nitroso compound. These compounds are well-established as potent carcinogens, and their ability to destabilize the genome is a key component of their carcinogenic activity. The primary mechanism involves the metabolic activation of this compound into a reactive alkylating agent, which can then interact with DNA, leading to a cascade of events that culminate in genomic instability.

Upon metabolic activation, this compound is believed to yield a methylating species. This highly reactive electrophile can attack nucleophilic sites on DNA bases, forming various DNA adducts. The formation of these adducts is a critical initiating event in the pathway to genomic instability. The major damage to DNA is thought to be methylation. nih.gov N-nitroso compounds are known to alkylate DNA, leading to mutations and disruption of normal cellular functions, which can result in uncontrolled cell growth and tumor formation. ontosight.ai

One of the significant consequences of DNA adduct formation is the induction of DNA fragmentation. Studies on related N-nitroso compounds, such as N-nitrosodi-n-butylamine, have demonstrated their capacity to cause DNA fragmentation in primary cultures of rat hepatocytes. aacrjournals.orgnih.gov This DNA breakage can manifest as single-strand breaks or the more severe double-strand breaks, which are potent inducers of genomic instability. If these breaks are not faithfully repaired, they can lead to chromosomal aberrations, including deletions, insertions, and translocations.

The mutagenic potential of N-nitroso compounds is a direct consequence of the DNA adducts they form. For instance, research on N-methyl-N-nitrosocarbamate insecticides has shown their mutagenicity in bacterial strains, indicating their ability to induce heritable changes in the genetic material. nih.gov N-nitrosation has been found to significantly enhance the cytotoxicity and mutagenicity of N-methylcarbamates. nih.gov The presence of alkylated bases can lead to mispairing during DNA replication, resulting in point mutations. For example, the alkylation of a guanine base can cause it to be misread as adenine (B156593), leading to a G:C to A:T transition mutation in the subsequent round of replication.

The cellular response to this DNA damage involves the activation of complex DNA repair pathways. However, the sheer volume of adducts or the specific nature of the lesions can overwhelm or evade these repair mechanisms. In some cases, error-prone repair pathways may be activated, which can introduce mutations as a means of tolerating the damage and allowing cell survival, albeit at the cost of genomic fidelity. The failure of high-fidelity repair pathways to correct the DNA damage induced by this compound is a key factor in the emergence of a genetically unstable phenotype.

The table below summarizes the key molecular events initiated by this compound that contribute to the induction of genomic instability.

| Mechanism | Description | Consequence |

| Metabolic Activation | Conversion of this compound to a reactive methylating electrophile. | Formation of a potent DNA-damaging agent. |

| DNA Adduct Formation | Covalent attachment of methyl groups to DNA bases at various nucleophilic sites. nih.govontosight.ai | Disruption of DNA structure and interference with DNA replication and transcription. |

| DNA Fragmentation | Induction of single-strand and double-strand breaks in the DNA backbone. aacrjournals.orgnih.gov | Leads to chromosomal instability, including deletions, insertions, and translocations. |

| Mutagenesis | Introduction of permanent changes in the DNA sequence due to misreplication of adducted DNA. nih.govnih.gov | Generation of point mutations and small insertions/deletions, altering gene function. |

| DNA Repair Evasion/Error-Prone Repair | The induced DNA damage may overwhelm or be incorrectly repaired by cellular DNA repair systems. | Accumulation of mutations and chromosomal aberrations, leading to a state of genomic instability. |

Mechanistic Basis of Methyl Butylnitrosocarbamate Induced Mutagenesis

Types of Mutations Induced by Methyl butylnitrosocarbamate Adducts

Alkylating agents, including nitrosamides like alkylnitrosocarbamates, exert their mutagenic effects by covalently modifying DNA bases to form DNA adducts. nih.govekb.eg The most frequent site of modification is the guanine (B1146940) base. nih.gov The specific type of mutation that arises is largely determined by the chemical nature of the adduct and how it is processed by the cellular DNA replication and repair machinery.

The primary mutagenic lesion formed by methylating agents is O⁶-methylguanine (O⁶-meG). nih.govnih.gov This adduct is prone to mispairing with thymine (B56734) instead of cytosine during DNA replication. nih.govnih.gov This mispairing, if not corrected, results in a G•C to A•T transition mutation in the subsequent round of DNA replication. nih.govnih.gov Studies on other methylating agents, such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG), have shown that the vast majority of induced mutations are indeed G•C→A•T transitions. nih.gov

In addition to O⁶-meG, other methyl DNA adducts can be formed, such as N⁷-methylguanine (N⁷-meG) and N³-methyladenine (N³-meA). nih.gov While N⁷-meG is often the most abundant adduct, it does not typically miscode directly. However, its formation can destabilize the glycosidic bond, leading to the creation of an apurinic (AP) site, which is itself mutagenic. nih.gov AP sites can block replication, and if bypassed by specialized DNA polymerases, can lead to the insertion of any nucleotide, with a preference for adenine (B156593), resulting in transversions. nih.gov

Methylation can also occur on the phosphate (B84403) backbone of DNA, forming methylphosphotriesters. nih.gov Recent studies have indicated that these adducts, particularly those involving thymine, can lead to mutations such as TT→GT and TT→GC in bacterial systems. nih.gov

Based on the activity of related compounds, the mutations induced by this compound adducts are expected to be predominantly point mutations, with a high frequency of G•C→A•T transitions due to the formation of O⁶-alkylguanine. Transversions and other base substitutions, as well as potentially small frameshift mutations, may also occur, largely as a consequence of the formation of other adducts and abasic sites.

| Type of Adduct | Resulting Mutation Type | Underlying Mechanism |

| O⁶-methylguanine | G•C → A•T Transition | Mispairing of O⁶-meG with thymine during DNA replication. nih.govnih.gov |

| Apurinic (AP) site | Transversions (e.g., G•C → T•A) | Preferential insertion of adenine opposite the non-instructional AP site. nih.gov |

| Methylphosphotriester | Various Base Substitutions | Can cause miscoding, for example leading to TT→GT or TT→GC mutations. nih.gov |

Mutagenic Spectra Analysis in Experimental Systems

The mutagenic spectrum of a chemical provides a detailed fingerprint of its mutagenic potential, revealing the types and frequencies of mutations at specific DNA sequences. For N-nitroso compounds, mutagenic spectra are often characterized by a predominance of G•C→A•T transitions. nih.govnih.gov

For instance, a detailed analysis of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine (NTG) in Corynebacterium glutamicum revealed that out of 50 identified mutations, 47 were G•C→A•T transitions and three were A•T→G•C transitions, with a complete absence of transversions. nih.gov This highlights the profound specificity of mutagenesis driven by O⁶-meG formation. Similarly, studies on N-nitrosodimethylamine (NDMA) in mice have shown a distinctive mutational pattern dominated by G•C→A•T mutations, particularly in 5'-Pu-G-3' sequence contexts. nih.gov This signature is remarkably similar to the COSMIC mutational signature SBS11, which is associated with exposure to alkylating agents in human cancers. nih.gov

The following table illustrates a hypothetical mutagenic spectrum for an alkylating agent like this compound, based on findings for related compounds.

| Experimental System | Reporter Gene/Method | Predominant Mutation | Other Observed Mutations | Reference for Similar Compounds |

| Corynebacterium glutamicum | Whole-genome sequencing | G•C → A•T Transition | A•T → G•C Transition | nih.gov |

| Mouse liver and lung | gpt delta transgene | G•C → A•T Transition | Not specified | nih.gov |

| Salmonella typhimurium | Ames test (his gene reversion) | Base Pair Substitution | Frameshift (less common) | nih.gov |

| Human Cancer Cell Lines | HPRT locus | Transversions and Transitions | Not specified | nih.gov |

Influence of DNA Polymerases and Translesion Synthesis on Mutagenesis

The ultimate fate of a DNA adduct, whether it is repaired accurately or results in a mutation, is heavily dependent on the action of DNA polymerases. While high-fidelity replicative polymerases are typically stalled by DNA lesions, specialized DNA polymerases can bypass this damage in a process known as translesion synthesis (TLS). uconn.edunih.gov TLS is a major source of mutations induced by DNA damaging agents. nih.gov

The bypass of DNA lesions by TLS polymerases can be either error-free or error-prone. nih.gov For example, DNA polymerase η (Pol η) is known to accurately bypass UV-induced thymine dimers, thus preventing mutations. nih.gov However, when encountering other types of lesions, or when other TLS polymerases are involved, the process is often mutagenic.

In the context of adducts formed by this compound, several TLS polymerases are likely to be involved:

DNA Polymerase ζ (Pol ζ): This polymerase is a key player in mutagenic TLS. It is particularly efficient at extending from mismatched primer termini, a crucial step in solidifying a mutation after an incorrect nucleotide has been inserted opposite a lesion. uconn.eduethz.ch For O⁶-meG lesions, Pol ζ can misincorporate thymine and efficiently extend from the resulting T•O⁶-meG mismatch, contributing to the high frequency of G•C→A•T transitions. ethz.ch

Y-family DNA Polymerases (Pol η, Pol ι, Pol κ, Rev1): This family of polymerases has a more open active site, allowing them to accommodate bulky and distorted DNA lesions. uconn.edu Their fidelity is generally low, and they play distinct roles in lesion bypass. For instance, Rev1 often acts as an "inserter" polymerase, preferentially incorporating a C opposite various lesions, though its primary role can also be structural. uconn.edu Pol κ and Pol η can also bypass certain adducts. embopress.orgwikipedia.org The choice of which TLS polymerase is recruited to a specific lesion depends on the nature of the adduct and the cellular context. uconn.edu

DNA Polymerase IV (Pol IV) in bacteria: In E. coli, Pol IV (DinB) is involved in TLS and can contribute to mutagenesis induced by alkylating agents. nih.govwikipedia.org

The process of TLS is tightly regulated. The replicative polymerase stalls at a lesion, and through a series of protein-protein interactions, a switch occurs, allowing a specialized TLS polymerase to take over synthesis. uconn.edu After bypassing the lesion, another switch occurs to reinstate the high-fidelity replicative polymerase. The inherent error-prone nature of most TLS polymerases means that this bypass mechanism is a major pathway through which DNA damage is converted into stable mutations. uconn.edu

| DNA Polymerase | Family | Role in Mutagenesis of Alkyl Adducts |

| DNA Polymerase ζ (Pol ζ) | B | Extension from mismatches opposite lesions like O⁶-meG, finalizing the mutation. uconn.eduethz.ch |

| DNA Polymerase η (Pol η) | Y | Can bypass various lesions, with fidelity depending on the specific adduct. nih.govembopress.org |

| DNA Polymerase ι (Pol ι) | Y | Involved in bypassing certain DNA adducts, often with low fidelity. uconn.edu |

| DNA Polymerase κ (Pol κ) | Y | Acts as an inserter or extender at specific DNA lesions. wikipedia.org |

| Rev1 | Y | Primarily acts as an inserter of C opposite lesions or has a structural role in the TLS complex. uconn.edu |

Experimental Carcinogenesis Research with Methyl Butylnitrosocarbamate

Design and Methodological Considerations in Animal Carcinogenicity Studies for Mechanistic Elucidation

No studies were identified that described the design and methodology of animal carcinogenicity studies specifically investigating Methyl butylnitrosocarbamate for the purpose of mechanistic elucidation.

Organ-Specific Carcinogenic Mechanisms in Experimental Models

There is no available research detailing the organ-specific carcinogenic mechanisms of this compound in any experimental animal models.

Dose-Response Relationship Analysis in Mechanistic Carcinogenesis Studies

No data from mechanistic carcinogenesis studies were found that would allow for an analysis of the dose-response relationship for this compound.

Genotoxicity Assessment and Mechanisms in Experimental Systems

In Vitro Genotoxicity Assays for Methyl butylnitrosocarbamate

In vitro (test-tube) assays are the frontline in screening for genotoxic potential. They are conducted on bacterial or mammalian cells in culture and are designed to detect gene mutations and chromosomal damage.

Gene mutation assays are designed to identify chemicals that can cause changes in the DNA sequence of a single gene.

Ames Test: The Ames test is a widely used bacterial reverse mutation assay that screens for the mutagenic potential of chemical compounds. youtube.com It utilizes several strains of the bacterium Salmonella typhimurium that are mutated to be unable to synthesize the essential amino acid histidine, rendering them unable to grow in a histidine-free medium. youtube.com A test chemical is considered mutagenic if it causes a reverse mutation that restores the gene's function, allowing the bacteria to grow. youtube.com Many chemicals, including nitrosamines, are not directly mutagenic and require metabolic activation by liver enzymes to become reactive. nih.gov Therefore, the test is typically conducted both with and without an external metabolic activation system, usually a rat liver extract known as S9 mix. nih.govresearchgate.net For nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), the pre-incubation method with hamster liver S9 has been shown to provide the most sensitive conditions for detecting their mutagenicity. nih.gov

Mouse Lymphoma Assay (MLA): The MLA is a mammalian cell gene mutation assay that can detect a broader range of genetic events than the Ames test, including both gene mutations and chromosomal damage. springernature.comnih.gov The assay uses L5178Y mouse lymphoma cells that are heterozygous at the thymidine (B127349) kinase (Tk) locus (Tk+/-). researchgate.net Mutations that inactivate the functional Tk allele render the cells resistant to the toxic pyrimidine (B1678525) analogue trifluorothymidine (TFT). researchgate.net The size of the mutant colonies can provide insight into the mechanism of genotoxicity; large colonies are generally associated with point mutations, while small colonies are often indicative of larger-scale chromosomal aberrations. nih.gov Like the Ames test, the MLA is performed with and without an S9 metabolic activation system to account for compounds that require bioactivation to become genotoxic. nih.gov

| Assay | Test System | Endpoint Measured | Metabolic Activation (S9) | Key Principle |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium (histidine auxotrophs) | Gene mutation (reversion to prototrophy) | Yes/No | Detects the ability of a chemical to cause a reverse mutation, restoring the function of a mutated gene required for histidine synthesis. youtube.com |

| Mouse Lymphoma Assay (MLA) | L5178Y Mouse Lymphoma Cells (Tk+/-) | Gene mutation (forward mutation at Tk locus) and clastogenicity | Yes/No | Detects forward mutations that inactivate the thymidine kinase gene, allowing cells to survive in the presence of a toxic analogue (TFT). springernature.comnih.gov |

These assays are designed to detect damage at the chromosomal level, including changes in the structure or number of chromosomes.

Chromosomal Aberration Assay: This test evaluates the potential of a substance to induce structural abnormalities in chromosomes, such as breaks, gaps, or exchanges. jeaht.org The assay is typically performed using cultured mammalian cells, such as Chinese hamster lung (CHL) cells or human peripheral blood lymphocytes. jeaht.orgnih.gov Cells are exposed to the test compound, arrested in the metaphase stage of cell division, and then examined microscopically for chromosomal damage. jeaht.org A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result. For many compounds, including dialkylnitrosamines, metabolic activation with an S9 mix is necessary to induce chromosomal aberrations in vitro. nih.gov

Micronucleus Assay: The in vitro micronucleus test is another method for detecting chromosomal damage. mdpi.com Micronuclei are small, membrane-bound bodies within the cytoplasm of a cell that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. nih.gov Their presence is a hallmark of genotoxic events that cause chromosome breakage (clastogenicity) or chromosome loss (aneugenicity). researchgate.net The assay can be performed on various cell types, and an increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential. nih.govresearchgate.net

| Assay | Test System | Endpoint Measured | Metabolic Activation (S9) | Key Principle |

|---|---|---|---|---|

| Chromosomal Aberration Assay | Cultured mammalian cells (e.g., CHL, human lymphocytes) | Structural chromosomal abnormalities (breaks, exchanges) | Yes/No | Microscopic examination of metaphase cells to identify structural damage to chromosomes following chemical exposure. jeaht.orgnih.gov |

| Micronucleus Assay | Cultured mammalian cells | Formation of micronuclei (containing chromosome fragments or whole chromosomes) | Yes/No | Identifies lagging chromosome fragments or whole chromosomes left behind in the cytoplasm after cell division, indicating clastogenic or aneugenic events. mdpi.comresearchgate.net |

In Vivo Genotoxicity Assessment in Model Organisms

In vivo assays are essential to confirm in vitro findings and to understand a compound's genotoxic potential within a whole living organism, which accounts for metabolic, distribution, and excretion processes. oasis-lmc.org

Common in vivo tests include the rodent bone marrow micronucleus test and the comet assay. The micronucleus test is widely used and involves treating animals (typically rats or mice) with the test substance and then examining their bone marrow or peripheral blood erythrocytes for the presence of micronuclei. researchgate.netnih.gov An increase in micronucleated cells in treated animals indicates that the compound or its metabolites caused chromosomal damage in vivo. nih.gov For instance, studies on the hepatocarcinogen dimethylnitrosamine (DMN) have shown positive results in the liver micronucleus assay in rats. epa.gov

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells from various tissues. nih.gov Following exposure to a genotoxic agent, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. nih.gov In vivo comet assays can provide valuable information on the organ-specific genotoxicity of a compound.

Structure Activity Relationships Sar in Methyl Butylnitrosocarbamate Research

Correlating Structural Features with Biotransformation Pathways

The biotransformation of N-nitrosamines, a class of compounds structurally related to Methyl butylnitrosocarbamate, is predominantly mediated by the cytochrome P450 (CYP) enzyme system. The metabolic activation of these compounds is a critical determinant of their biological activity.

The primary metabolic pathway for many nitrosamines is α-hydroxylation , which occurs on the carbon atom adjacent to the nitroso group. The position and likelihood of this hydroxylation are heavily influenced by the nature of the alkyl substituents. For asymmetrical nitrosamines like N-nitroso-N-methyl-N-butylamine, a close analog of this compound, oxidation can occur on either the methyl or the butyl group.

Research indicates that different CYP isozymes exhibit distinct preferences for the site of hydroxylation. For instance, in the metabolism of N-nitrosobutylmethylamine, CYP2E1 preferentially oxidizes the methyl group, whereas CYP2B1 can efficiently oxidize both the methyl and butyl groups. nih.gov This differential metabolism can lead to different reactive intermediates and, consequently, varying biological outcomes.

The length and branching of the alkyl chain also play a significant role. Longer n-alkyl chains in asymmetrical N-nitrosamines tend to favor the oxidation of the methyl group. nih.gov Conversely, steric hindrance at the α-carbon can significantly impede or even prevent metabolic activation. For example, N-methyl-t-butylnitrosamine, where the α-carbon of the butyl group is tertiary, is reported to be non-carcinogenic, a trait attributed to the inability of the bulky t-butyl group to undergo the necessary α-hydroxylation for activation. nih.gov

The presence of electron-withdrawing groups near the α-carbon can also decrease the rate of metabolic activation and, consequently, reduce the carcinogenic potency of nitrosamines. who.int

Table 1: Influence of Structural Features on the Biotransformation of this compound Analogs

SAR for DNA Adduct Formation Potential

The mutagenic and carcinogenic effects of nitrosamines are intrinsically linked to their ability to form covalent adducts with DNA following metabolic activation. The nature and quantity of these adducts are dictated by the structure of the parent compound.

Following α-hydroxylation, nitrosamines decompose to form highly reactive electrophilic species, primarily alkyldiazonium ions. In the case of N-nitroso-N-methyl-N-butylamine, metabolic activation can lead to the formation of both methyldiazonium and butyldiazonium ions, which can then alkylate DNA bases. The primary sites of alkylation on DNA are the N7 and O6 positions of guanine (B1146940), as well as other nucleophilic centers in the DNA molecule.

Studies on N-nitroso-N-methyl-N-butylamine have shown that it can methylate nucleic acids in vivo. The formation of 7-methylguanine (B141273) has been detected in the liver of rats treated with this compound. The formation of such promutagenic lesions is a critical step in the initiation of carcinogenesis.

The structure of the alkyl group significantly influences the type of DNA adducts formed. For instance, tobacco-specific nitrosamines like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) form pyridyloxobutyl DNA adducts, which are specific to their structure. nih.gov While specific adducts for this compound have not been characterized, it is highly probable that its metabolism would lead to both methyl and butyl DNA adducts.

The relative stability and repair of these adducts also play a role in the ultimate biological outcome. O6-alkylguanine adducts are particularly mutagenic as they can lead to G to A transition mutations during DNA replication if not repaired.

Table 2: Predicted DNA Adducts from this compound Metabolism and Their Significance

SAR for Mutagenic and Carcinogenic Mechanistic Activity in Analogs

The mutagenic and carcinogenic activities of nitrosamines and nitrosocarbamates are strongly dependent on their chemical structure. As a general principle for nitrosamines, metabolic activation is a prerequisite for their genotoxic effects.

Studies on a range of N-nitrosamines have established clear structure-activity relationships. For N-nitrosomethyl-n-alkylamines, the carcinogenic potency can be influenced by the length of the alkyl chain. Furthermore, isotopic substitution has been shown to modulate carcinogenic activity. In studies with N-nitroso-methyl-n-butylamine, deuteration of the methyl group increased its carcinogenicity, while deuteration at the alpha-position of the butyl group decreased it. nih.gov This suggests that the metabolic pathway leading to the ultimate carcinogen is a key determinant of potency and that different structural modifications can shift the balance between activation and detoxification pathways.

For nitrosocarbamates, the nitroso derivatives of several methyl carbamate (B1207046) insecticides have been shown to be potent mutagens, whereas the parent carbamates are non-mutagenic. This highlights the critical role of the nitroso group in conferring mutagenic potential to this class of compounds.

The steric bulk of the alkyl groups is also a critical factor. As mentioned earlier, the presence of a tertiary butyl group in N-methyl-t-butylnitrosamine is thought to prevent the necessary metabolic activation, rendering the compound non-carcinogenic. nih.gov This underscores the importance of the accessibility of the α-carbon for enzymatic hydroxylation.

The carcinogenic activity of nitrosamines is also organ-specific, and this tropism is related to the metabolic capabilities of different tissues. For instance, N-nitrosomethyl-n-butylamine is known to induce esophageal tumors in rats. nih.gov

Table 3: Structure-Activity Relationships for Mutagenicity and Carcinogenicity of this compound Analogs

Advanced Research Methodologies and Emerging Approaches

Omics Technologies in Mechanistic Research (e.g., Adductomics, Transcriptomics)

Omics technologies provide a comprehensive view of the molecular changes within an organism in response to chemical exposure. For a compound like Methyl butylnitrosocarbamate, these approaches could offer significant insights into its mechanism of action.

Adductomics: This branch of metabolomics focuses on the systematic identification and characterization of adducts, which are complexes formed when a chemical compound covalently binds to a biological macromolecule such as DNA or protein. The formation of DNA adducts is a critical event in the initiation of carcinogenesis for many genotoxic compounds. Adductomics studies could be employed to identify the specific DNA and protein adducts formed by reactive metabolites of this compound. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could pinpoint the exact sites of adduction on macromolecules and determine the chemical structures of the adducts. This information would be invaluable for understanding the genotoxic potential of this compound and the specific molecular lesions it may cause.

Transcriptomics: This field involves the study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism under specific conditions. Exposure to a bioactive compound like this compound can lead to significant changes in gene expression. Transcriptomic analysis, often performed using technologies like RNA sequencing (RNA-Seq), could reveal which genes and cellular pathways are affected by the compound. For instance, it could identify the upregulation of genes involved in DNA repair, cellular stress responses, or apoptosis, providing a molecular signature of the cellular response to this compound exposure. This would help in constructing a more complete picture of its biological effects and potential toxicity pathways.

A hypothetical application of these technologies to study this compound is outlined in the table below.

| Technology | Application to this compound Research | Potential Findings |

| Adductomics | Identification and quantification of DNA and protein adducts in target tissues following exposure. | - Structure of specific adducts formed. - Identification of key macromolecular targets. - Correlation of adduct levels with biological effects. |

| Transcriptomics | Profiling of gene expression changes in cells or tissues exposed to the compound. | - Identification of dysregulated cellular pathways. - Elucidation of mechanisms of toxicity. - Discovery of potential biomarkers of exposure. |

Computational Modeling and In Silico Predictions for this compound Interactions

Computational modeling and in silico (computer-based) prediction methods are increasingly used to anticipate the biological activities and metabolic fate of chemical compounds, thereby reducing the need for extensive laboratory testing.

Metabolic Predictions: In silico tools can predict the likely metabolites of a parent compound. nih.gov These programs use databases of known metabolic reactions and algorithms to forecast how a substance like this compound might be transformed by metabolic enzymes. nih.gov Such predictions can guide the design of in vitro and in vivo metabolism studies by providing a list of potential metabolites to look for. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comnih.gov In the context of this compound, molecular docking could be used to model the interaction of the parent compound or its metabolites with the active sites of metabolic enzymes (like cytochrome P450s) or with DNA. nih.gov This can help to explain the observed metabolic pathways and the compound's ability to form DNA adducts. The binding affinity and interaction patterns can provide insights into the compound's reactivity and biological effects. jbcpm.comnih.gov

The table below summarizes how these computational approaches could be applied to this compound.

| Computational Approach | Application to this compound Research | Predicted Outcomes |

| Metabolic Prediction Software | Prediction of Phase I and Phase II metabolites. nih.gov | - A list of potential metabolic products. - Hypothesized metabolic pathways. |

| Molecular Docking | Modeling the interaction with DNA and metabolic enzymes. jbcpm.comnih.gov | - Identification of preferred binding sites on DNA. - Prediction of key amino acid residues involved in enzyme binding. - Estimation of binding affinities. |

Isotopic Labeling Techniques for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of a compound through a biological system. wikipedia.org By replacing one or more atoms of a molecule with their isotope, researchers can follow the labeled compound and its metabolites. wikipedia.org

Deuterium (B1214612) (²H) Labeling: Deuterium is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing hydrogen atoms with deuterium in the this compound molecule can be useful in several ways. clearsynth.com It can help to elucidate metabolic pathways by observing the fate of the deuterium label using mass spectrometry. clearsynth.com Additionally, the substitution of hydrogen with deuterium can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), which can be used to probe the mechanisms of enzymatic reactions. zeochem.com

The application of these isotopic labeling techniques in the study of this compound is detailed in the table below.

| Isotopic Label | Application to this compound Research | Information Gained |

| Carbon-14 (¹⁴C) | Quantitative ADME studies. nih.govnih.gov | - Rates of absorption and excretion. - Tissue distribution of the compound and its metabolites. - Identification of major metabolic pathways. wayne.eduresearchgate.net |

| Deuterium (²H) | Mechanistic studies of metabolism. clearsynth.com | - Elucidation of specific metabolic transformations. - Investigation of kinetic isotope effects to understand reaction mechanisms. zeochem.com |

Future Directions in Methyl Butylnitrosocarbamate Academic Research

Unraveling Residual Mechanistic Ambiguities

While the primary mechanism of N-nitrosamine carcinogenicity is understood to be initiated by cytochrome P450 (CYP)-mediated α-hydroxylation, leading to the formation of DNA-alkylating diazonium ions, significant questions remain. nih.govacs.org The precise factors that dictate the carcinogenic potency and organ specificity of individual compounds like Methyl butylnitrosocarbamate are not fully elucidated. Future research will likely focus on several key ambiguities.

One area of investigation involves the subtle interplay between molecular structure and metabolic fate. For instance, studies on analogous compounds such as methyl-t-butylnitrosamine have shown it to be non-carcinogenic, a phenomenon attributed to steric hindrance that prevents the ultimate reactive metabolite from accessing critical cellular targets. nih.gov This suggests that the size and configuration of the alkyl groups are critical determinants of carcinogenic potential, a hypothesis that requires further validation across a broader range of nitrosamines.

Furthermore, the role of alternative activation pathways remains an area of active exploration. Research has indicated that radical species, including hydroxyl radicals and nitric oxide, may contribute to the activation of N-nitrosamines, potentially representing a parallel mechanism to the canonical CYP-dependent pathway. nih.gov Elucidating the conditions under which these alternative pathways become significant is crucial for a complete mechanistic picture.

To address these complexities, researchers are increasingly employing sophisticated computational tools. Quantum chemical calculations, for example, are being used to model the reaction profiles for the activation and deactivation of N-nitrosamines. frontiersin.org These in silico approaches allow for the quantification of thermodynamic and kinetic parameters for various metabolic pathways, offering a theoretical framework to predict carcinogenic risk without relying solely on animal bioassays. frontiersin.orgnih.gov

Table 1: Areas of Mechanistic Ambiguity in N-Nitrosamine Research

| Research Question | Approach | Rationale |

|---|---|---|

| Steric Effects on Carcinogenicity | Comparative studies with non-carcinogenic analogues (e.g., methyl-t-butylnitrosamine). nih.gov | To understand how molecular structure influences the interaction of reactive metabolites with cellular macromolecules. |

| Alternative Activation Pathways | Electron spin resonance spectroscopy and radical trapping experiments. nih.gov | To investigate the contribution of radical species (e.g., hydroxyl radical, nitric oxide) to nitrosamine (B1359907) bioactivation. |

Exploration of Less Characterized Biotransformation Enzymes

The metabolic activation of this compound is predominantly attributed to Phase I cytochrome P450 enzymes. nih.gov Specifically, isoforms like P450IIE1 and P450IIB1 are known to catalyze the initial α-hydroxylation step. nih.gov P450IIE1 shows a preference for oxidizing the methyl group over the butyl group in N-nitrosobutylmethylamine. nih.gov However, the complete biotransformation of nitrosamines involves a broader suite of enzymes, particularly Phase II conjugating enzymes, whose roles are less comprehensively understood.

Future research is expected to delve deeper into the contribution of these "non-CYP" enzymes to both the detoxification and, potentially, the bioactivation of nitrosamines. Key enzyme families of interest include:

UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for the detoxification of a wide range of xenobiotics by conjugating them with glucuronic acid, thereby increasing their water solubility and facilitating excretion. youtube.com Studies have shown that certain N-nitrosamines can stimulate UGT activity, though the specific isoforms involved and the functional consequences for compounds like this compound are not well defined. nih.govnih.gov A deeper investigation into UGT-mediated metabolism could reveal important detoxification pathways.

Glutathione (B108866) S-Transferases (GSTs): GSTs play a pivotal role in cellular protection by catalyzing the conjugation of glutathione to electrophilic compounds. mdpi.com The interaction between nitrosamines and GSTs appears to be complex and structure-dependent. Research has demonstrated that different nitrosamine compounds can either inhibit or induce GST activity. nih.gov For example, diphenylnitrosamine and dibutylnitrosamine inhibit GST, whereas diethylnitrosamine increases its activity. nih.gov Characterizing the specific GST isozymes that interact with this compound and its metabolites is essential for understanding its detoxification profile.

A thorough characterization of these and other less-studied enzymes, such as aldehyde dehydrogenases that process aldehyde byproducts of α-hydroxylation, is necessary for a complete map of the metabolic network. researchgate.net This knowledge is vital for predicting inter-individual differences in susceptibility and for developing a more complete understanding of the compound's biological fate.

Table 2: Biotransformation Enzymes Implicated in N-Nitrosamine Metabolism

| Enzyme Family | Primary Function | Known Interaction with Nitrosamines | Future Research Focus |

|---|---|---|---|

| Cytochrome P450 (CYP) | Phase I: Oxidative metabolism, α-hydroxylation. nih.gov | Primary activators of nitrosamine carcinogenicity (e.g., CYP2E1, CYP2B1). nih.gov | Elucidating isoform-specific contributions to the metabolism of diverse nitrosamines. |

| UDP-Glucuronosyltransferases (UGT) | Phase II: Glucuronide conjugation for detoxification. youtube.com | Some nitrosamines stimulate UGT activity. nih.govnih.gov | Identifying specific UGT isoforms involved and quantifying their role in detoxification. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Models

The next frontier in understanding the carcinogenicity of this compound lies in the integration of multi-omics data. uni-konstanz.de This systems biology approach moves beyond the study of single molecular pathways to provide a holistic view of the cellular response to xenobiotic exposure. nih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive mechanistic models that bridge the gap from initial molecular interactions to phenotypic outcomes like cancer. mdpi.com

Genomics and Epigenomics: These approaches can identify genetic polymorphisms or epigenetic modifications (e.g., DNA methylation) that alter the expression or function of key metabolic enzymes or DNA repair proteins, thereby influencing individual susceptibility to nitrosamine-induced carcinogenesis. nih.gov

Transcriptomics: Analyzing changes in messenger RNA (mRNA) expression following exposure to this compound can reveal which cellular pathways are perturbed. This can highlight the upregulation of stress response genes, DNA repair pathways, or alterations in cell cycle regulation.

Proteomics: This provides a direct measure of the proteins present in a cell, including the metabolic enzymes responsible for activating and detoxifying the compound. Proteomic analysis can quantify changes in the abundance of these key proteins, offering a more direct link to metabolic capacity than transcriptomics alone.

Metabolomics: By profiling the small-molecule metabolites in a biological system, metabolomics can identify the specific metabolic products of this compound, providing direct evidence of which biotransformation pathways are active. mdpi.com

Integrating these diverse datasets allows for the construction of detailed network models of toxicity. youtube.com For example, a transcriptomic study might identify the upregulation of a specific DNA repair gene, which can then be correlated with proteomic data showing an increase in the corresponding protein and metabolomic data indicating a decrease in DNA adducts. This multi-layered evidence provides a much stronger basis for inferring causal relationships. mdpi.com Such integrated models are invaluable for improving risk assessment, identifying sensitive biomarkers of exposure or effect, and ultimately enhancing the prediction of carcinogenic potential for novel or untested nitrosamines. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-nitroso-N-methyl-N-butylamine |

| N-nitrosodimethylamine |

| N-nitrosoethylmethylamine |

| N-nitrosopyrrolidine |

| N-nitrosobutylmethylamine |

| N-nitrosopentylmethylamine |

| 4-(N-nitroso-methylamino)-1-(3-pyridyl)-1-butanone |

| N,N-diethyl-substituted nitrosamine |

| Diphenylnitrosamine |

| Dibutylnitrosamine |

| Methylpropylnitrosamine |

| Ethylbutylnitrosamine |

| Propylbutylnitrosamine |

| Diethylnitrosamine |

| Nitric Oxide |

| Methyl-t-butylnitrosamine |

| Ethyl-t-butylnitrosamine |

| Acetoxymethyl-t-butylnitrosamine |

| 2-methylpropane diazotic acid |

| t-butyl alcohol |

| Formaldehyde |

| Pentaldehyde |

| 2-aminophenol |

| 4-nitrophenol |

| Phenolphthalein |

| Androsterone |

| Testosterone |

| N-nitrodiethylamine |

| Glutathione |

Q & A

Q. How can researchers ensure computational models (e.g., QSAR) accurately predict this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.